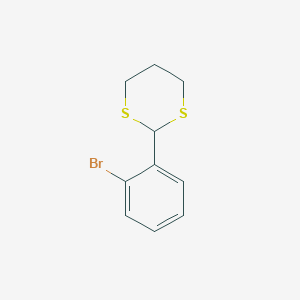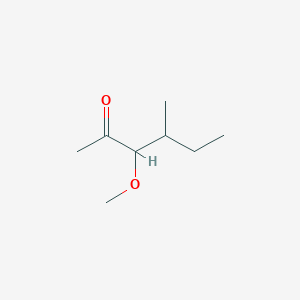
3-Methoxy-4-methyl-2-hexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-methyl-2-hexanone (MMH) is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a fruity odor and is widely used in the fragrance and flavor industry. The chemical structure of MMH is similar to that of other ketones, such as acetone and diethyl ketone. However, MMH has a unique molecular structure that makes it an interesting compound for scientific research.
作用機序
The mechanism of action of 3-Methoxy-4-methyl-2-hexanone is not fully understood. However, it is believed that 3-Methoxy-4-methyl-2-hexanone interacts with various enzymes and proteins in the body, leading to changes in their activity. 3-Methoxy-4-methyl-2-hexanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
生化学的および生理学的効果
3-Methoxy-4-methyl-2-hexanone has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. 3-Methoxy-4-methyl-2-hexanone has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.
実験室実験の利点と制限
One of the major advantages of using 3-Methoxy-4-methyl-2-hexanone in lab experiments is its low toxicity and high solubility in organic solvents. 3-Methoxy-4-methyl-2-hexanone is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of using 3-Methoxy-4-methyl-2-hexanone is its relatively low boiling point, which may make it difficult to handle in some experiments.
将来の方向性
There are several potential future directions for research on 3-Methoxy-4-methyl-2-hexanone. One area of interest is the development of new antimicrobial agents based on the structure of 3-Methoxy-4-methyl-2-hexanone. Another area of interest is the investigation of the potential therapeutic effects of 3-Methoxy-4-methyl-2-hexanone on various diseases, such as cancer and cardiovascular diseases. Additionally, the mechanism of action of 3-Methoxy-4-methyl-2-hexanone needs to be further elucidated to fully understand its biochemical and physiological effects.
合成法
The synthesis of 3-Methoxy-4-methyl-2-hexanone can be achieved through various methods, including the reaction of 4-methyl-2-pentanone with methanol in the presence of an acid catalyst. The reaction produces 3-Methoxy-4-methyl-2-hexanone as the major product, along with other minor products. The purity of 3-Methoxy-4-methyl-2-hexanone can be improved through distillation and purification techniques.
科学的研究の応用
3-Methoxy-4-methyl-2-hexanone has been widely used in scientific research due to its unique chemical properties. One of the major applications of 3-Methoxy-4-methyl-2-hexanone is in the field of organic chemistry, where it is used as a solvent for various reactions. 3-Methoxy-4-methyl-2-hexanone has also been used as a starting material for the synthesis of other compounds, such as 3-methoxy-4-methyl-2-pentanone and 3-methoxy-4-methyl-2-pentanol.
特性
CAS番号 |
198628-57-8 |
|---|---|
製品名 |
3-Methoxy-4-methyl-2-hexanone |
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
3-methoxy-4-methylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5-6(2)8(10-4)7(3)9/h6,8H,5H2,1-4H3 |
InChIキー |
WWZBQMPZQSLSFR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)OC |
正規SMILES |
CCC(C)C(C(=O)C)OC |
同義語 |
2-Hexanone, 3-methoxy-4-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)


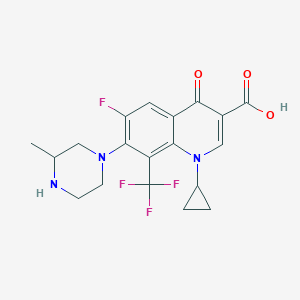

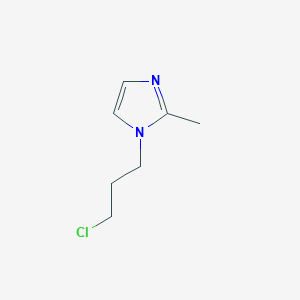
![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
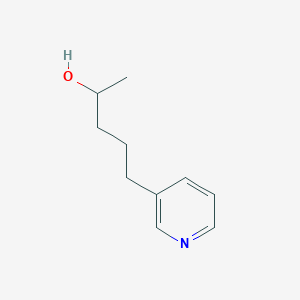
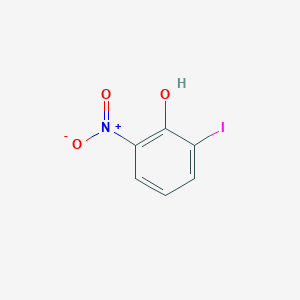
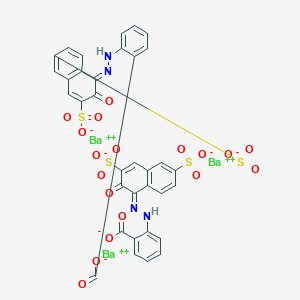
![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)
